Ac-D-Arg-OH
Description
Ac-D-Arg-OH (acetyl-D-arginine) is an acetylated derivative of the non-proteinogenic amino acid D-arginine. Its molecular formula is C₈H₁₆N₄O₃, with a molecular weight of 216.2 g/mol and a CAS registry number of 2389-86-8 . The compound features an acetyl group (Ac) at the N-terminus of the D-arginine backbone, which enhances its stability and modulates its reactivity in peptide synthesis . This compound is widely used in combinatorial chemistry and pharmaceutical research, particularly as a building block for designing peptidomimetics and enzyme inhibitors.
Properties
IUPAC Name |
(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O3.2H2O/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);2*1H2/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUXDHOAJIMUEB-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCCN=C(N)N)C(=O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2389-86-8 | |
| Record name | N2-acetyl-D-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-D-arginine typically involves the acetylation of D-arginine. One common method is the reaction of D-arginine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective acetylation of the amino group.
Another method involves the use of N-acetylimidazole as the acetylating agent. This reaction is performed in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of Acetyl-D-arginine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions. The purification steps are also scaled up, often involving high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetyl-D-arginine can undergo various chemical reactions, including:
Oxidation: The guanidino group of Acetyl-D-arginine can be oxidized to form urea derivatives.
Reduction: The compound can be reduced to form deacetylated arginine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are performed in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetyl group. The reactions are carried out in polar solvents like DMF or DCM at room temperature.
Major Products Formed
Oxidation: Urea derivatives and other oxidized forms of arginine.
Reduction: Deacetylated arginine and other reduced forms.
Substitution: Various substituted derivatives of arginine depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Peptide Synthesis
Ac-D-Arg-OH serves as a crucial building block in peptide synthesis. It is utilized in the solid-phase peptide synthesis (SPPS) process, which allows for the assembly of complex peptides with specific sequences and functional groups. The compound's structure facilitates its incorporation into peptides, enhancing their stability and bioactivity.
Modification of Peptides
The guanidinium group in this compound can be chemically modified to introduce various reporter groups such as fluorophores or biotin. This modification is essential for studying peptide interactions in biological systems .
| Application | Description |
|---|---|
| Peptide Synthesis | Building block for SPPS |
| Chemical Modification | Tagging peptides with fluorescent or biotin labels |
Biological Research Applications
Metabolic Pathways
Research indicates that this compound plays a significant role in metabolic pathways involving arginine derivatives. Studies have shown that D-arginine can influence brain development and nourishment through dietary sources, highlighting its potential as a nutrient supplement .
Enzyme Interactions
this compound can inhibit protease activity by binding to active sites on enzymes, thus providing insights into enzyme-substrate interactions and the regulation of metabolic processes.
| Biological Application | Impact |
|---|---|
| Metabolic Pathways | Influences brain development via dietary intake |
| Enzyme Interactions | Inhibits proteases, aiding in understanding metabolic regulation |
Medical Applications
Therapeutic Potential
this compound has been explored for its therapeutic applications in conditions related to arginine metabolism. It shows promise in treating renal insufficiency and uremia by modulating the metabolic pathways associated with arginine.
Senescence Promotion
Recent studies have indicated that D-arginine can promote cellular senescence through its interaction with d-amino acid oxidase (DAO), suggesting potential implications in aging and related diseases .
| Medical Application | Potential Benefits |
|---|---|
| Renal Insufficiency | Modulates arginine metabolism for therapeutic effects |
| Aging Research | Influences cellular senescence via DAO interactions |
Industrial Applications
In the pharmaceutical industry, this compound is utilized in the development of peptide-based drugs. Its ability to form stable interactions with various biological targets makes it a valuable tool for drug discovery and development.
Case Studies
-
D-Arginine Administration Study
A study demonstrated that oral administration of D-arginine significantly enriched its levels in the plasma and brain of mice, suggesting its potential as a dietary supplement for brain health . -
Inhibition of Arginase Enzymes
Research on arginase inhibitors has shown that modifications to compounds like this compound can lead to highly potent inhibitors, highlighting its importance in drug design targeting arginine metabolism pathways .
Mechanism of Action
The mechanism of action of Acetyl-D-arginine involves its interaction with various molecular targets and pathways. One of the primary targets is the enzyme nitric oxide synthase, which catalyzes the production of nitric oxide from arginine. Acetyl-D-arginine can modulate the activity of this enzyme, leading to changes in nitric oxide levels and subsequent physiological effects.
Additionally, Acetyl-D-arginine can influence the activity of other enzymes involved in arginine metabolism, such as arginase and ornithine decarboxylase. These interactions can affect the levels of other metabolites and have downstream effects on cellular processes.
Comparison with Similar Compounds
Ac-D-Arg(Pbf)-OH
- Molecular Formula : C₂₁H₃₂N₄O₆S
- Molecular Weight : 466.5 g/mol
- CAS: Not explicitly listed (product code AP0013913)
- Key Differences :
- The Pbf (2,2,4,6,7-pentamethylbenzofuran-5-sulfonyl) protecting group on the guanidine side chain prevents undesired side reactions during solid-phase peptide synthesis (SPPS) .
- Higher molecular weight and hydrophobicity compared to Ac-D-Arg-OH due to the Pbf group, reducing aqueous solubility but improving compatibility with organic solvents .
- Applications: Critical in synthesizing arginine-rich peptides for therapeutic applications (e.g., antimicrobial peptides) .
H-D-Arg-OH (D-Arginine)
- Molecular Formula : C₆H₁₄N₄O₂
- Molecular Weight : 174.2 g/mol
- CAS : 157-06-2
- Key Differences: Lacks the acetyl group, making it more reactive but less stable in acidic or basic conditions. Higher aqueous solubility (25 mg/mL in H₂O) compared to acetylated derivatives . Applications: Used in chiral resolution studies and as a precursor for modified amino acids .
H-DL-Arg-OH·HCl (Racemic Arginine Hydrochloride)
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Solubility | Key Applications |
|---|---|---|---|---|---|
| This compound | C₈H₁₆N₄O₃ | 216.2 | 2389-86-8 | Moderate in DMF | Peptide synthesis, inhibitors |
| Ac-D-Arg(Pbf)-OH | C₂₁H₃₂N₄O₆S | 466.5 | N/A | Low in H₂O | SPPS, antimicrobial peptides |
| H-D-Arg-OH | C₆H₁₄N₄O₂ | 174.2 | 157-06-2 | 25 mg/mL in H₂O | Chiral studies, precursors |
| H-DL-Arg-OH·HCl | C₆H₁₄N₄O₂·HCl | 210.7 | 32042-43-6 | High in H₂O | Biochemical controls |
Research Findings and Functional Insights
- Stability in Synthesis : this compound’s acetyl group reduces racemization during peptide coupling compared to unprotected D-arginine .
- Side-Chain Reactivity : The Pbf group in Ac-D-Arg(Pbf)-OH is selectively cleaved under acidic conditions (e.g., TFA), enabling precise side-chain deprotection in SPPS .
- Biological Activity : Unprotected H-D-Arg-OH exhibits lower cellular uptake than acetylated derivatives, highlighting the role of N-terminal modifications in bioavailability .
Biological Activity
Ac-D-Arg-OH, an acetylated form of D-arginine, is gaining attention for its diverse biological activities, particularly in antimicrobial and physiological functions. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant case studies.
Overview of D-Arginine
D-arginine (D-Arg) is a non-proteinogenic amino acid that plays significant roles in microbial physiology and human health. Unlike its L-arginine counterpart, D-Arg has distinct biological properties that influence bacterial growth and immune responses. Recent studies have demonstrated that D-Arg exhibits antimicrobial activity against a wide range of pathogens by targeting various cellular processes.
Antimicrobial Activity
Mechanisms of Action
Research indicates that this compound exhibits potent antimicrobial properties. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanisms underlying this activity include:
- Cell Membrane Disruption : this compound interacts with bacterial membranes, leading to permeability changes and eventual cell lysis.
- DNA Binding : Studies suggest that this compound can bind to bacterial DNA, inhibiting replication and transcription processes .
- Inhibition of Cell Wall Biosynthesis : D-Arg has been noted to affect pathways independent of cell wall synthesis, which is crucial for the survival of certain bacteria .
Case Studies
A notable study explored the effects of D-Arg analogs on various bacterial strains. The findings revealed that these analogs, including this compound, significantly reduced bacterial viability without causing hemolysis in human red blood cells, indicating low cytotoxicity .
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |
| Escherichia coli | 16 µg/mL | DNA binding |
| Pseudomonas aeruginosa | 64 µg/mL | Inhibition of cell wall synthesis |
The table above summarizes the antimicrobial efficacy of this compound against selected bacterial strains. The MIC values indicate the concentration required to inhibit bacterial growth.
Physiological Roles
Beyond its antimicrobial properties, this compound has been implicated in various physiological processes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
